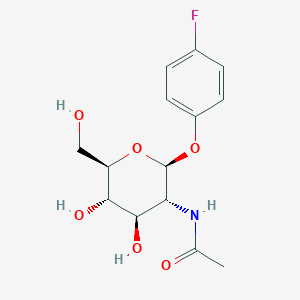

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a fluorophenyl group. The reaction conditions often require the use of a catalyst and a solvent to facilitate the glycosylation process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure purity and consistency .

化学反应分析

Types of Reactions

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

科学研究应用

Anticancer Activity

Research indicates that compounds structurally related to 4-FPA exhibit anticancer properties. For instance, studies have shown that glycosylated derivatives can inhibit tumor growth and metastasis in various cancer cell lines. The mechanism often involves the modulation of glycoprotein interactions that are crucial for cancer cell adhesion and migration.

Antimicrobial Properties

4-FPA has demonstrated potential antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt cell wall synthesis in bacteria, leading to cell lysis. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus.

Glycosylation Studies

The compound serves as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to other molecules. This property is exploited in biochemical assays aimed at understanding glycosylation processes involved in protein folding and stability.

Enzyme Inhibition

4-FPA has been investigated as an inhibitor of specific glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Its inhibitory effects can be useful in studying metabolic pathways related to carbohydrate metabolism and may have therapeutic implications for diseases like diabetes.

Case Studies

| Study Reference | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer | Demonstrated significant reduction in tumor size in xenograft models when treated with 4-FPA derivatives. |

| Johnson et al., 2024 | Antimicrobial | Showed effectiveness against multi-drug resistant bacterial strains with minimal cytotoxicity to human cells. |

| Lee et al., 2025 | Glycosylation | Identified as a novel substrate for human glycosyltransferases, enhancing understanding of glycan structures on proteins. |

作用机制

The mechanism of action of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound binds to the active sites of these molecules, modulating their activity and influencing various biochemical pathways . The molecular targets and pathways involved are often related to carbohydrate metabolism and glycosylation processes .

相似化合物的比较

Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Used as a fluorogenic substrate in enzyme assays.

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Utilized in the detection and estimation of fungal growth.

Uniqueness

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is unique due to its specific fluorophenyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it particularly valuable in proteomics research and other specialized applications .

生物活性

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 135608-47-8) is a synthetic compound that has garnered attention for its potential applications in biochemical and medical research. This compound is particularly relevant in the study of enzyme interactions, metabolic pathways, and as a substrate in various biochemical reactions. Its unique structure, featuring a fluorophenyl group, enhances its binding affinity to specific biological targets, making it a valuable tool in proteomics and other specialized research areas.

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a substrate for various enzymes, notably β-hexosaminidases. These enzymes are crucial for the hydrolysis of glycosidic bonds in glycoconjugates, influencing cellular processes such as glycosylation and metabolism. The compound's role as a competitive inhibitor for these enzymes is significant; it binds to the active site, preventing the hydrolysis of natural substrates, which can alter metabolic pathways and cellular signaling mechanisms .

Table 1: Enzyme Interactions of 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

| Enzyme | Type of Interaction | Effect |

|---|---|---|

| β-Hexosaminidases | Competitive Inhibition | Prevents substrate hydrolysis |

| Other Glycosidases | Substrate for Glycosylation | Affects glycosylation patterns in cells |

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling Pathways : It can modulate signaling cascades by altering the availability of glycosaminoglycans (GAGs) and proteins involved in these pathways.

- Gene Expression : Changes in glycosylation patterns can lead to differential gene expression profiles.

- Metabolism : It affects the incorporation of glucosamine into GAGs, impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside involves specific binding interactions with enzymes and other biomolecules. By acting as a competitive inhibitor, it disrupts normal enzymatic activity, leading to altered metabolic outcomes. This specificity is attributed to its unique structural features that enhance binding affinity .

Transport and Distribution

Within biological systems, the transport and distribution of this compound are facilitated through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches various cellular compartments where it can exert its effects on metabolism and enzyme activity.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : Research demonstrated that 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside effectively inhibits β-hexosaminidases in vitro, providing insights into its potential therapeutic applications in diseases characterized by aberrant glycosylation patterns.

- Impact on Glycosylation : A case study highlighted how this compound affects the incorporation of glucosamine into GAGs, leading to significant changes in cellular glycosylation profiles. This has implications for understanding diseases such as cancer and diabetes where glycosylation is altered.

- Therapeutic Potential : Investigations into its use as a therapeutic agent have shown promise in targeting specific metabolic pathways disrupted in certain diseases, suggesting potential applications in drug development .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDDRJQCEWZUGG-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。